Tetrakis(triphenylphosphine)palladium

Catalog No.
S763241
CAS No.
14221-01-3
M.F
C72H60P4Pd
M. Wt
1155.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrakis(triphenylphosphine)palladium

CAS Number

14221-01-3

Product Name

Tetrakis(triphenylphosphine)palladium

IUPAC Name

palladium;tetrakis(triphenylphosphane)

Molecular Formula

C72H60P4Pd

Molecular Weight

1155.6 g/mol

InChI

InChI=1S/4C18H15P.Pd/c4*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h4*1-15H;

InChI Key

NFHFRUOZVGFOOS-UHFFFAOYSA-N

SMILES

Array

Synonyms

Pd(PPh3)4; Tetrakis(triphenylphosphine)palladium;

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pd]

The exact mass of the compound Tetrakis(triphenylphosphine)palladium(0) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetrakis(triphenylphosphine)palladium (Pd(PPh3)4) is a foundational, zero-valent palladium complex widely procured as a primary catalyst for Suzuki, Stille, Sonogashira, and Heck cross-coupling reactions [1]. Unlike Pd(II) precatalysts that require chemical reduction before entering the catalytic cycle, Pd(PPh3)4 provides immediate access to the active Pd(0) species upon ligand dissociation. While it requires inert atmosphere storage due to its air sensitivity, its well-defined 1:4 metal-to-ligand stoichiometry and absence of competing stabilizing ligands make it the benchmark material for reproducible, high-yield carbon-carbon bond formation in both academic discovery and industrial fine chemical synthesis [1].

Buyers often attempt to substitute Pd(PPh3)4 with cheaper, more air-stable Pd(II) precursors like Pd(OAc)2 or PdCl2(PPh3)2, assuming that adding excess triphenylphosphine will yield equivalent in situ performance. However, this generic substitution fails in sensitive workflows because the in situ reduction process is mechanistically complex and highly variable [1]. Reducing Pd(OAc)2 consumes phosphine ligands to form triphenylphosphine oxide, altering the effective Pd:L ratio and introducing unpredictable induction periods [1]. Similarly, substituting with Pd2(dba)3 introduces dibenzylideneacetone (dba), a strong pi-acceptor that can sequester the active Pd(0) into off-cycle resting states, suppressing reaction rates [2]. Procuring authentic Pd(PPh3)4 guarantees a pre-reduced, dba-free Pd(0) source, ensuring kinetic reproducibility and preventing the sacrificial consumption of valuable coupling partners.

Elimination of Reduction Induction Periods vs. Pd(OAc)2

When generating active Pd(0) in situ from Pd(OAc)2 and PPh3, the reduction process consumes 1 equivalent of the phosphine ligand as a sacrificial reductant, generating triphenylphosphine oxide and causing variable induction periods [1]. Tetrakis(triphenylphosphine)palladium, conversely, is a pre-reduced Pd(0) complex that provides immediate catalytic onset upon ligand dissociation, ensuring exact 1:4 Pd:L stoichiometry without the need for sacrificial reagents [1].

Evidence DimensionCatalyst activation time and ligand consumption
Target Compound Data0 min induction period; 0 equivalents of PPh3 oxidized.
Comparator Or BaselinePd(OAc)2 + PPh3 requires variable induction time and oxidizes 1 equivalent of PPh3 to triphenylphosphine oxide.
Quantified Difference100% elimination of reduction-phase induction time and prevention of sacrificial ligand oxidation.
ConditionsStandard cross-coupling activation conditions monitored via 31P NMR.

Procuring pre-reduced Pd(PPh3)4 ensures immediate catalytic onset and strict stoichiometric control, preventing the reproducibility issues associated with variable in situ reduction.

Prevention of Off-Cycle Catalyst Sequestration vs. Pd2(dba)3

Pd2(dba)3 is frequently used as a Pd(0) source, but the strongly coordinating dibenzylideneacetone (dba) ligand competes with PPh3 for the metal center, forming an off-cycle[Pd(dba)(PPh3)2] resting state with an equilibrium constant of K_eq = 0.14 in THF [1]. Pd(PPh3)4 is entirely dba-free, allowing direct generation of the catalytically active Pd(0)(PPh3)2 species without the thermodynamic penalty of dba displacement, which otherwise requires elevated temperatures to fully overcome [1].

Evidence DimensionActive Pd(0) availability in the presence of PPh3
Target Compound DataDirect dissociation to active Pd(0)(PPh3)2 without competitive ligand binding.
Comparator Or BaselinePd2(dba)3 + PPh3 forms a stable mixed complex [Pd(dba)(PPh3)2], siphoning active Pd into an off-cycle resting state.
Quantified DifferenceAvoids the K_eq = 0.14 thermodynamic penalty of dba displacement.
ConditionsCatalyst activation profiling in THF using 31P NMR.

For temperature-sensitive substrates, Pd(PPh3)4 is the superior choice because it avoids dba-induced kinetic inhibition and allows couplings to proceed under milder conditions.

Minimization of Organometallic Reagent Consumption vs. PdCl2(PPh3)2

PdCl2(PPh3)2 is a stable Pd(II) precatalyst, but it requires chemical reduction to enter the Pd(0) catalytic cycle. In reactions like the Stille or Suzuki coupling, this reduction is often achieved at the expense of the organometallic reagent itself, leading to homocoupled byproducts and reducing the effective concentration of the transmetalating agent [1]. Procuring Pd(PPh3)4 bypasses this reduction step entirely, preserving 100% of the organometallic reagent for the desired cross-coupling event[1].

Evidence DimensionSacrificial consumption of transmetalating agents
Target Compound DataEnters the catalytic cycle directly via oxidative addition, preserving 100% of the organometallic reagent.
Comparator Or BaselinePdCl2(PPh3)2 requires reduction, which can consume up to 2 equivalents of the organometallic reagent per Pd atom.
Quantified DifferenceEliminates the stoichiometric loss of valuable coupling partners required for Pd(II) to Pd(0) reduction.
ConditionsStille or Suzuki couplings utilizing functionalized organometallic precursors.

When procuring catalysts for late-stage functionalization, Pd(PPh3)4 maximizes the yield of the target molecule by preventing the sacrificial waste of complex organometallic reagents.

Standardized Suzuki-Miyaura Couplings in Pharmaceutical Intermediates

Because Pd(PPh3)4 provides a reliable, pre-reduced Pd(0) source without the variable induction periods of Pd(OAc)2, it is the benchmark catalyst for scaling Suzuki-Miyaura couplings [1]. It ensures consistent kinetic profiles across batches, making it ideal for synthesizing biaryl pharmaceutical intermediates where reproducible conversion rates and exact stoichiometry are critical.

Late-Stage Stille Couplings with Complex Stannanes

In total synthesis or late-stage functionalization involving multi-step, high-value organostannanes, Pd(PPh3)4 is prioritized over PdCl2(PPh3)2[2]. By eliminating the need for Pd(II) reduction, it prevents the sacrificial consumption and homocoupling of the precious stannane reagent, directly maximizing the yield of the target cross-coupled product.

Low-Temperature Cross-Couplings of Thermally Sensitive Substrates

For substrates that degrade at elevated temperatures, Pd(PPh3)4 is preferred over Pd2(dba)3 [1]. Since it lacks the strongly coordinating dba ligand—which often requires heating to fully dissociate—Pd(PPh3)4 allows the active Pd(0) species to enter the catalytic cycle under milder thermal conditions, preserving substrate integrity.

Physical Description

Crystals; [Sigma-Aldrich MSDS]

Exact Mass

1154.26803 Da

Monoisotopic Mass

1154.26803 Da

Heavy Atom Count

77

GHS Hazard Statements

Aggregated GHS information provided by 133 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 133 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 132 of 133 companies with hazard statement code(s):;
H302 (93.94%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (63.64%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H413 (69.7%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

14221-01-3

Metabolism Metabolites

Palladium may be absorbed through oral, dermal, and inhalation exposure. Once in the body it distributes to the kidney, liver, spleen, lymph nodes, adrenal gland, lung and bone. Palladium's ability to form complexes allows it the bind to amino acids, proteins, DNA, and other macromolecules. Palladium and its metabolites are excreted in the urine and faeces. (A21)

Wikipedia

Tetrakis(triphenylphosphine)palladium(0)

General Manufacturing Information

Palladium, tetrakis(triphenylphosphine)-, (T-4)-: ACTIVE

Dates

Last modified: 08-15-2023

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